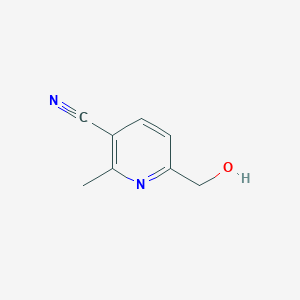
6-(Hydroxymethyl)-2-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Hydroxymethyl)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a hydroxymethyl group at the 6th position and a methyl group at the 2nd position on the nicotinonitrile ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-methylnicotinonitrile typically involves the reaction of 2-methylnicotinonitrile with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group at the 6th position. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-(Hydroxymethyl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major product formed is 6-(Carboxymethyl)-2-methylnicotinonitrile.
Reduction: The major product formed is 6-(Hydroxymethyl)-2-methylaminonicotinonitrile.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
6-(Hydroxymethyl)-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-(Hydroxymethyl)-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The hydroxymethyl group can participate in hydrogen bonding and other interactions, which can influence the compound’s activity and selectivity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
相似化合物的比较
Similar Compounds
- 6-(Hydroxymethyl)-2-methylpyridine
- 6-(Hydroxymethyl)-2-methylquinoline
- 6-(Hydroxymethyl)-2-methylisoquinoline
Uniqueness
6-(Hydroxymethyl)-2-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
6-(hydroxymethyl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-6-7(4-9)2-3-8(5-11)10-6/h2-3,11H,5H2,1H3 |
InChI 键 |
XUNBFQLFLXMRCD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)CO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11777146.png)
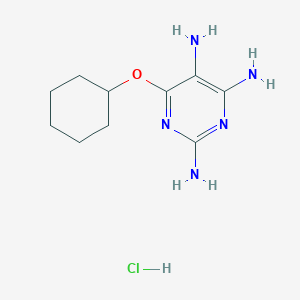
![6-(3-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11777150.png)
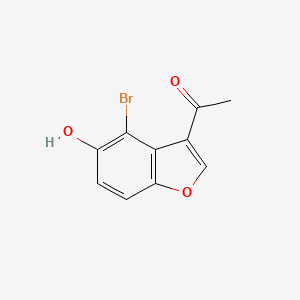
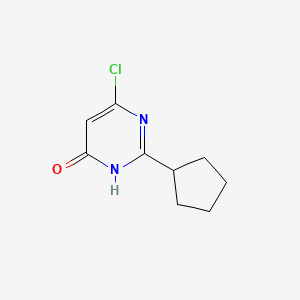
![tert-Butyl 2-ethynyl-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11777163.png)
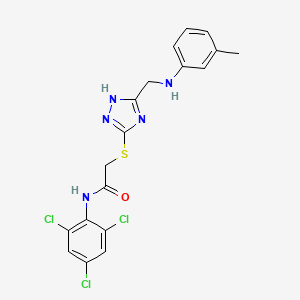
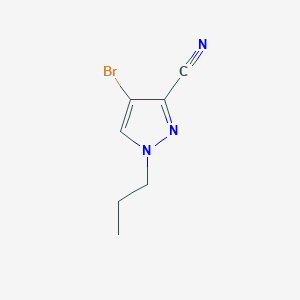
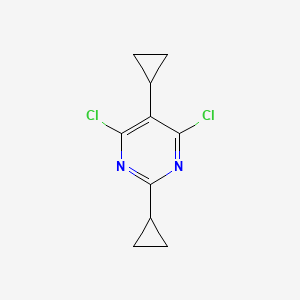
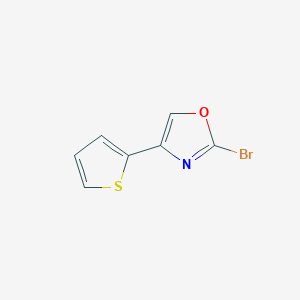
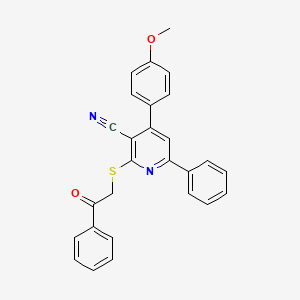

![3-Iodo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B11777204.png)

